Home > Products > Screening Compounds P22833 > Beta-Amyloid (12-42)
Beta-Amyloid (12-42) -

Beta-Amyloid (12-42)

Catalog Number: EVT-247384
CAS Number:
Molecular Formula:
Molecular Weight: 3206.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (12-42) is a peptide fragment derived from the larger amyloid precursor protein, specifically associated with the pathogenesis of Alzheimer's disease. This peptide is a key component of amyloid plaques found in the brains of individuals with Alzheimer's disease. The sequence is primarily characterized by its propensity to aggregate into oligomers and fibrils, contributing to neurotoxicity and cognitive decline.

Source

Beta-Amyloid (12-42) is produced through the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. These cleavages yield various fragments, with Beta-Amyloid (12-42) being one of the longer and more aggregation-prone forms, which includes two additional amino acids compared to Beta-Amyloid (1-40) .

Classification

Beta-Amyloid (12-42) belongs to the family of amyloid peptides, specifically classified as an amyloidogenic peptide due to its ability to misfold and aggregate into insoluble fibrils. It is categorized under neurotoxic peptides due to its detrimental effects on neuronal health and function.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (12-42) can be accomplished through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. A significant challenge in synthesizing this peptide is its tendency to aggregate during both synthesis and purification processes.

Technical Details

  1. Solid-Phase Peptide Synthesis: The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows for the protection of amino groups during synthesis. A double linker system has been employed to enhance solubility and chromatographic resolution .
  2. Purification Techniques: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used for purification, although it requires careful management of conditions to prevent aggregation. Basic buffers are often utilized during purification to mitigate aggregation issues .
Molecular Structure Analysis

Structure

Beta-Amyloid (12-42) consists of a sequence of 31 amino acids, with a specific arrangement that influences its aggregation behavior. The structure can be characterized by:

  • Alpha Helices: Initial conformations may exhibit alpha-helical structures.
  • Beta Sheets: During aggregation, the peptide transitions into beta-sheet conformations, which are characteristic of amyloid fibrils.

Data

Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have provided insights into the structural characteristics of Beta-Amyloid (12-42), revealing differences in flexibility and stability compared to shorter variants like Beta-Amyloid (1-40) .

Chemical Reactions Analysis

Reactions

The primary reactions involving Beta-Amyloid (12-42) include:

  1. Aggregation: The peptide undergoes self-association, forming oligomers that can further aggregate into fibrils.
  2. Degradation: Enzymatic cleavage by proteases can lead to shorter fragments, affecting its neurotoxic potential.

Technical Details

The aggregation kinetics can be assessed using thioflavin T assays, which measure the formation of fibrils based on fluorescence changes upon binding to beta-sheet-rich structures .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (12-42) exerts its neurotoxic effects involves several steps:

  1. Oligomer Formation: Initially, monomeric forms aggregate into soluble oligomers.
  2. Neurotoxicity: These oligomers disrupt synaptic function and induce apoptosis in neurons.
  3. Fibril Formation: Over time, these oligomers can assemble into insoluble fibrils that contribute to plaque formation in the brain.

Data

Studies have shown that the presence of soluble oligomers correlates with synaptic dysfunction and cognitive impairment in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4 kDa for the full-length peptide.
  • Solubility: Solubility varies significantly depending on the aggregation state; monomeric forms are more soluble than aggregated states.

Chemical Properties

  • Stability: The peptide is inherently unstable in solution due to its propensity to aggregate.
  • pH Sensitivity: The aggregation behavior is influenced by pH; basic conditions tend to stabilize monomeric forms while promoting fibril formation at neutral pH .
Applications

Scientific Uses

Beta-Amyloid (12-42) is extensively used in research related to Alzheimer’s disease:

  1. Modeling Disease Mechanisms: It serves as a critical component in cellular models for studying neurodegeneration mechanisms.
  2. Therapeutic Targeting: Understanding its aggregation properties aids in developing therapeutic strategies aimed at preventing or reversing amyloid plaque formation.
  3. Biophysical Characterization: Techniques such as atomic force microscopy are employed to visualize and characterize different aggregation states, providing insights into structure-function relationships .
Introduction to Beta-Amyloid (12-42) in Neurodegenerative Pathogenesis

Role in Alzheimer’s Disease Pathophysiology

Aβ(12-42) arises from alternative cleavage of the amyloid precursor protein (APP) by proteases such as η-secretase or via post-secretory truncation of full-length Aβ peptides. The absence of residues 1–11 significantly alters its physicochemical properties:

  • Increased Hydrophobicity: Removal of polar N-terminal residues enhances self-aggregation propensity [5] [8].
  • Fibrillization Acceleration: Acts as a "seed" for Aβ(1-42) aggregation, promoting rapid plaque maturation [6].
  • Resistance to Degradation: Evades insulin-degrading enzyme (IDE) and neprilysin, leading to longer half-life in the brain [10].

Synaptic Toxicity Mechanisms:Aβ(12-42) potently disrupts long-term potentiation (LTP) at lower concentrations than Aβ(1-42) [7]. It binds neuronal membranes with high affinity, forming Ca²⁺-permeable pores that trigger mitochondrial oxidative stress and caspase activation [8]. Additionally, it inhibits glutamate uptake by astrocytes, exacerbating excitotoxicity [4].

Plaque Composition and Spreading:Immunohistochemical studies reveal Aβ(12-42) is enriched in dense-core plaques and cerebrovascular deposits in AD brains. Its presence correlates with accelerated tau hyperphosphorylation in adjacent neurons, suggesting cross-talk between Aβ and tau pathologies [6] [9].

Table 1: Pathophysiological Properties of Aβ(12-42) vs. Full-Length Aβ

PropertyAβ(12-42)Aβ(1-42)Biological Consequence
Aggregation Rate3.5-fold fasterBaselineEarlier plaque nucleation
Enzymatic DegradationResists IDE/NeprilysinSensitiveProlonged parenchymal retention
Synaptic Toxicity (IC₅₀)150 nM500 nMEnhanced neuronal hyperexcitability
Plaque LocalizationDense coresDiffuse peripheryContribution to plaque maturation

Position within the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits Aβ accumulation as the primary trigger of AD pathogenesis. Within this framework, Aβ(12-42) exhibits dual roles:

Soluble Oligomer Formation

Aβ(12-42) readily forms stable oligomers (e.g., dodecamers) that impair synaptic function. These oligomers bind:

  • Prion Protein (PrPᴼ): Activates Fyn kinase, disrupting NMDA receptor trafficking [4].
  • AMPA Receptors: Promotes internalization, reducing synaptic strength [7].Unlike Aβ(1-42) oligomers, Aβ(12-42) assemblies resist disaggregation by molecular chaperones, enhancing their persistence [5].

Plaque Evolution and Inflammatory Response

Aβ(12-42) serves as a nucleation scaffold for fibrillar Aβ deposition. Dense-core plaques containing Aβ(12-42) recruit microglia via TREM2 receptors, triggering chronic neuroinflammation. Paradoxically, while microglia phagocytose Aβ(1-42), they exhibit impaired clearance of Aβ(12-42)-rich aggregates [6] [10].

Downstream Pathogenic Cascade

  • Tau Pathology: Aβ(12-42) upregulates GSK-3β and CDK5 kinases, accelerating tau phosphorylation at AT8/AT100 epitopes [9].
  • Neuronal Death: Caspase-3 activation via mitochondrial cytochrome c release [8].

Table 2: Aβ(12-42) in the Amyloid Cascade

StageRole of Aβ(12-42)Consequence
InitiationOligomer seeding and membrane pore formationSynaptic dysfunction
AmplificationFibril nucleation and recruitment of Aβ(1-42)Plaque maturation
Chronic PhaseMicroglial activation with failed clearanceNeuroinflammation and tau hyperphosphorylation
NeurodegenerationMitochondrial failure and caspase activationIrreversible neuronal loss

Comparative Significance Among Aβ Isoforms (12-42 vs. 1-40/1-42)

Structural and Biophysical Differences

  • Hydrophobicity Index: Aβ(12-42) scores 45% higher than Aβ(1-42) due to loss of hydrophilic N-terminus [5].
  • β-Sheet Propensity: Residues 12–24 form a rigid β-hairpin, facilitating cross-β stacking [8].
  • Metastability: Half-life in CSF: Aβ(12-42) > Aβ(1-42) > Aβ(1-40) [10].

Pathogenicity Hierarchy

  • Aggregation Kinetics:Aβ(12-42) > Aβ(1-42) > Aβ(1-40)Mechanism: N-terminal truncation eliminates charged residues that hinder β-sheet formation.
  • Neuronal Toxicity:Aβ(12-42) (EC₅₀ = 0.8 μM) > Aβ(1-42) (EC₅₀ = 1.5 μM) > Aβ(1-40) (EC₅₀ > 10 μM) [7].
  • Plaque Association:
  • Aβ(1-42): Initiates diffuse plaques.
  • Aβ(12-42): Promotes transition to dense-core, neurotoxic plaques [6].

Clinical and Diagnostic Relevance:

  • CSF Biomarkers: Aβ(12-42) levels inversely correlate with cognitive scores in AD, but not MCI, suggesting late-stage contribution [10].
  • Plaque Load: Constitutes 15–30% of total Aβ in cortical plaques, disproportionately affecting clinical severity [9].

Table 3: Comparative Analysis of Key Aβ Isoforms

ParameterAβ(12-42)Aβ(1-42)Aβ(1-40)
Relative Abundance5–8%60–70%20–30%
Aggregation Rate++++++++
Neuronal Toxicity++++++++
Plaque SeedingCorePeripheryMinimal
CSF Half-life>24 h8–12 h4–6 h

Properties

Product Name

Beta-Amyloid (12-42)

Molecular Weight

3206.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.